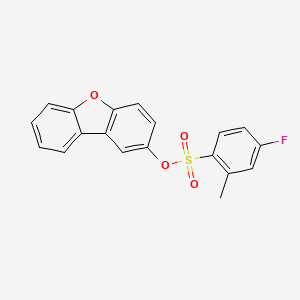

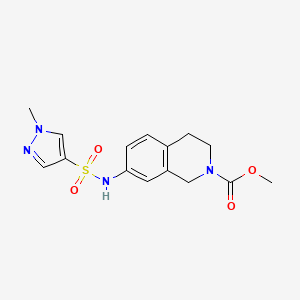

Dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photocatalysis

Recent advances in photocatalysis highlight the use of organophotocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) for various organic reactions. These catalysts offer excellent redox windows, good chemical stability, and broad applicability, making them attractive for metal-free photocatalysis applications (Shang et al., 2019).

Radiosynthesis and Imaging

Efficient methods for the fluorine-18 labeling of beta-blockers have been developed, showcasing the synthesis, radiolabeling, and ex vivo biodistribution of fluorinated compounds. These methods involve the use of synthetically versatile intermediates that can be conjugated to phenoxy cores, demonstrating potential for cerebral PET imaging (Stephenson et al., 2008).

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies reveal the significant role of the sulfonamide derivative in interacting with DNA and highlight the potential for developing novel anticancer treatments (González-Álvarez et al., 2013).

Electrophosphorescence

A study on the development of dibenzofuran-based host materials for blue electrophosphorescence demonstrates the conversion of dibenzofuran to electron-transporting materials via substitution with diphenylphosphine oxide moieties. This research offers insights into the design of materials with favorable electron-transport properties for use in electrophosphorescent devices (Vecchi et al., 2006).

Environmental Degradation

The bacterial metabolism of fluorene and its heteroatomic analogs, including dibenzofuran, has been reviewed, highlighting the susceptibility of these compounds to various initial oxidation modes. This research is crucial for understanding the environmental degradation of contaminants in areas impacted by spills of creosote and related substances (Bressler & Fedorak, 2000).

properties

IUPAC Name |

dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4S/c1-12-10-13(20)6-9-19(12)25(21,22)24-14-7-8-18-16(11-14)15-4-2-3-5-17(15)23-18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFVNVXEZXOYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2534817.png)

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2534819.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)

![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)